Ethyl 2-amino-4-chloro-6-fluorobenzoate
Description
Ethyl 2-amino-4-chloro-6-fluorobenzoate is a substituted benzoate ester characterized by a benzene ring functionalized with amino (–NH₂), chloro (–Cl), and fluoro (–F) groups at the 2-, 4-, and 6-positions, respectively, with an ethyl ester (–COOCH₂CH₃) at the 1-position. The electron-withdrawing effects of the halogen atoms (Cl, F) and the electron-donating amino group create a unique electronic environment that influences reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-amino-4-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3 |
InChI Key |
FSLSRUIZCGELBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-chloro-6-fluorobenzoate typically involves the esterification of 2-amino-4-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, reduction, and esterification steps, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled temperature and pH conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nature of the substituent introduced.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: The major product is 2-amino-4-chloro-6-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-4-chloro-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, chloro, and fluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Ethyl 2-amino-4-chloro-6-fluorobenzoate with structurally related ethyl benzoate derivatives:

Key Observations :
- Electronic Effects: The amino group in this compound enhances nucleophilicity at the aromatic ring, while Cl and F increase electrophilicity. This contrasts with ethyl 4-cyanobenzoate, where the electron-withdrawing cyano group (–CN) reduces ring reactivity .
- Bioactivity: Unlike ginger-derived benzoates (), which exhibit antifungal properties due to phenolic groups, the halogenated structure of this compound may confer distinct biological activity, though specific data are absent in the evidence .
- Stability: Halogenated benzoates generally exhibit higher thermal stability than non-halogenated analogs.
Crystallographic and Computational Insights
These tools enable precise determination of bond lengths and angles in substituted benzoates, which are critical for understanding steric and electronic interactions . For example, in ethyl 4-cyanobenzoate, the –CN group’s linear geometry could influence packing efficiency, whereas the bulkier –NH₂ and –Cl/F groups in this compound may lead to distinct crystal lattice arrangements.
Biological Activity
Ethyl 2-amino-4-chloro-6-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of benzoic acid derivatives. Its molecular structure includes an ethyl ester functional group, an amino group, and a chloro and fluorine atom attached to the benzene ring. The unique substitution pattern contributes to its chemical reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against certain bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Candida albicans | 12 | 100 |
2. Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| HT-29 | 30 | Cell cycle arrest |
The biological activity of this compound can be attributed to several factors:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.
- Halogen Bonding : The presence of chlorine and fluorine enhances interactions with enzymes and receptors, potentially modulating their activities.
- Reactive Oxygen Species (ROS) Production : Induction of ROS may lead to oxidative stress in cancer cells, contributing to apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant bacterial strains. The compound was tested against clinical isolates, revealing promising results in inhibiting growth.
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

